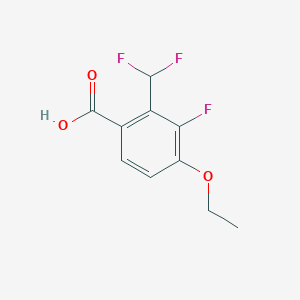

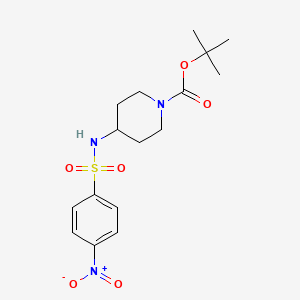

![molecular formula C24H26N4O2 B3013968 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034567-84-3](/img/structure/B3013968.png)

4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a derivative of morpholine-based structures that are frequently used in the synthesis of biologically active compounds. These structures are particularly significant in the development of small molecule inhibitors that can play a role in anticancer studies. The compound is not directly mentioned in the provided papers, but its structure suggests that it may be related to the types of compounds synthesized in the research described in the papers, which focus on morpholine derivatives and their potential biological activities .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions that may include rearrangements, condensations, and nucleophilic substitutions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate, was achieved through a three-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, the synthesis of pyrido[3,4-d]pyrimidines was accomplished by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by a reaction with trifluoromethanesulfonic anhydride and secondary amines . These methods provide insight into the potential synthetic routes that could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This ring is often attached to other complex structures, such as pyridine or pyrimidine rings, which can be further modified to enhance biological activity. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related compounds, suggesting that the analysis of such structures typically involves techniques like NMR and MS spectrometry to confirm the synthesis outcomes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of morpholine derivatives are crucial for obtaining the desired biological activity. The papers describe various reactions, such as the condensation of different starting materials and the use of specific reagents like trifluoromethanesulfonic anhydride to introduce additional functional groups into the molecule . These reactions are carefully designed to construct complex molecules that can interact with biological targets, potentially leading to anticancer effects.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly discussed in the provided papers, the properties of morpholine derivatives in general can be inferred. These compounds often exhibit significant solubility in organic solvents, which is important for their application in medicinal chemistry. The stability, melting point, and boiling point of these compounds can vary widely depending on the specific substituents and the overall molecular structure. The biological activity of these compounds is also a key property, with many derivatives showing potential as small molecule inhibitors with anticancer activity .

科学的研究の応用

Heterocyclic Synthesis and Derivatives

- Thioxopyrimidine in Heterocyclic Synthesis : This study outlines the synthesis of novel heterocyclic compounds incorporating thioxopyrimidine moieties, which may be structurally related to the compound of interest. Such compounds have applications in medicinal chemistry and drug development, demonstrating the potential of morpholino and related groups in synthesizing biologically active molecules (Ho & Suen, 2013).

Dyes for Synthetic Polymer Fibres

- Amino Derivatives and Derived Dyes : Research on condensation of halogeno-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives, to produce dyes for synthetic-polymer fibres indicates the role of such compounds in material sciences. The study explores how these derivatives can contribute to developing new materials with specific coloration properties (Peters & Bide, 1985).

Antisecretory Agents

- H+/K+-ATPase Inhibitors : A paper discusses the development of benzimidazole sulfoxide compounds as antisecretory agents, highlighting the importance of morpholino groups in modifying the activity and stability of pharmaceutical compounds. This research is significant for understanding how specific substitutions on the molecule can enhance its biological efficacy and stability (Ife et al., 1989).

Synthesis of Complex Molecules

- Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives : This research illustrates the synthesis of complex molecules involving morpholine and demonstrates their potential for pharmacological activity investigations. It highlights the versatility of such compounds in synthesizing a wide range of heterocyclic molecules (Zaki et al., 2017).

Corrosion Inhibition

- Electrochemical and Thermodynamic Studies : Studies on benzimidazole derivatives, including those with morpholino groups, as corrosion inhibitors for steel in acidic conditions, show the application of these compounds in industrial processes and material protection. This demonstrates how such chemicals can be applied outside of biomedical fields for preserving infrastructure (Yadav et al., 2016).

将来の方向性

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the biological activities of similar compounds, it may also be worthwhile to explore its potential as a therapeutic agent .

作用機序

Target of Action

Similar compounds, such as tetrahydroimidazo[1,2-a]pyrimidine derivatives, have been found to exhibit a wide variety of biological activities, including antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .

Mode of Action

It’s known that similar compounds can inhibit all of the four g-protein families . This inhibition interferes with two second messenger pathways, the cyclic adenosine-3’,5’-monophosphate (cAMP) and the myo-inositol 1-phosphate (IP1) pathway .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of G-protein families can disrupt the cAMP and IP1 pathways, which are critical for various cellular functions .

Result of Action

The result of the compound’s action can vary depending on its targets and the biochemical pathways it affects. For instance, similar compounds have been found to inhibit critical functions in cancer progression, particularly cell proliferation and cell survival .

特性

IUPAC Name |

4-morpholin-4-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-2,5-6,8-11,17H,3-4,7,12-16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESKHBVVGAXHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

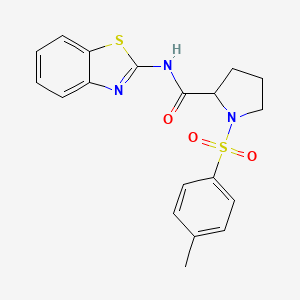

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)

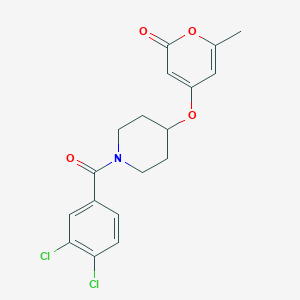

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

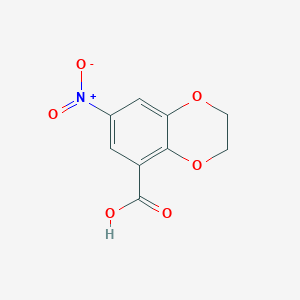

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)